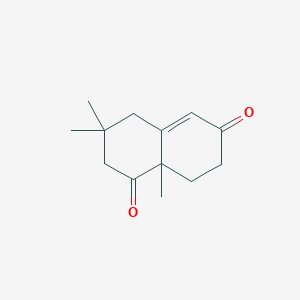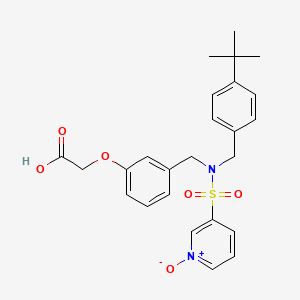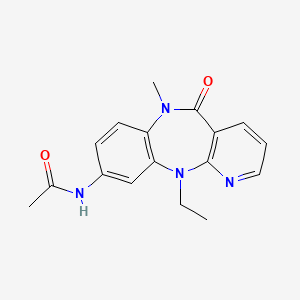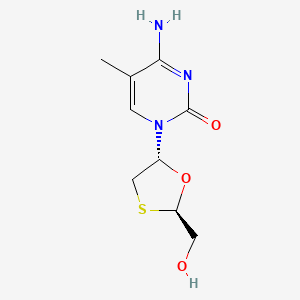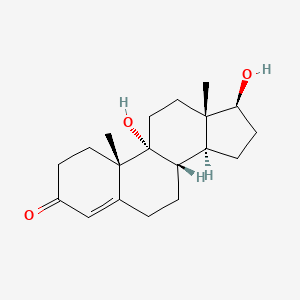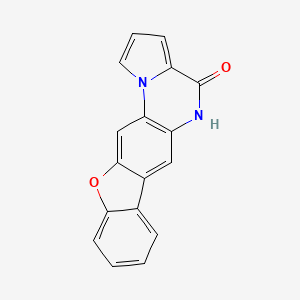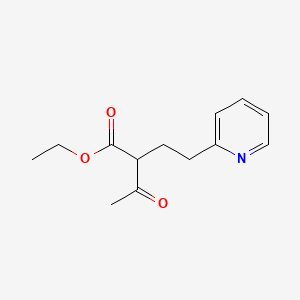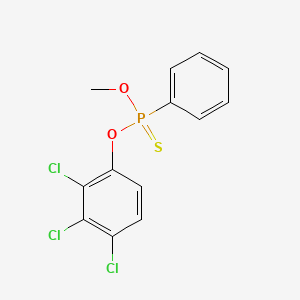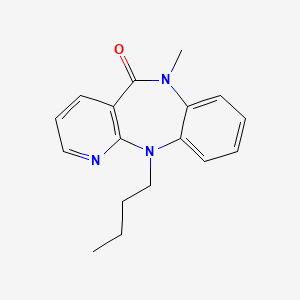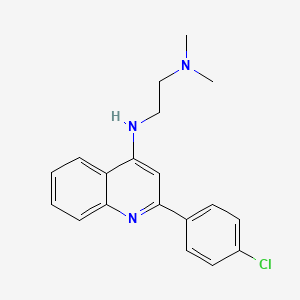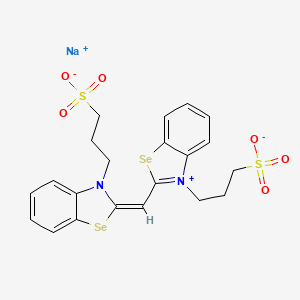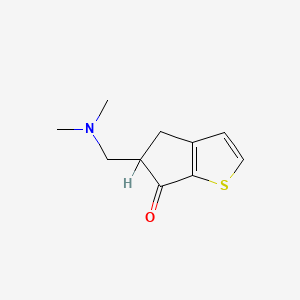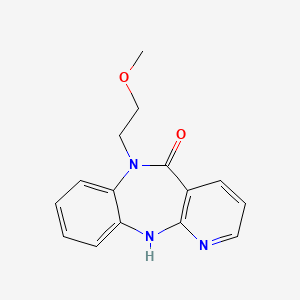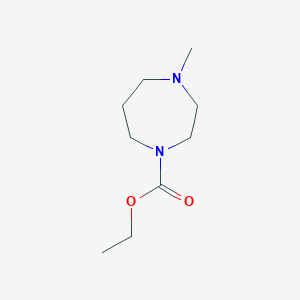
Ethyl 4-methyl-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 401402: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological molecules, making it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of NSC 401402 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NSC 401402.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: : Industrial production of NSC 401402 follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure consistent yield and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: : NSC 401402 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
NSC 401402 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological assays to investigate its interactions with proteins, nucleic acids, and other biomolecules.
Medicine: Explored for its potential therapeutic effects and as a tool in drug discovery and development.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 401402 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The compound may bind to proteins, altering their function, or interact with nucleic acids, affecting gene expression.
Comparison with Similar Compounds
NSC 401402 can be compared with other similar compounds to highlight its uniqueness:
NSC 405040: Another related compound with different functional groups and applications in scientific research.
The uniqueness of NSC 401402 lies in its specific interactions and the range of applications it offers in various fields.
Properties
CAS No. |
18739-40-7 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 4-methyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)11-6-4-5-10(2)7-8-11/h3-8H2,1-2H3 |
InChI Key |
LWAFQEPVWOSMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


